molecular formula C8H8N2O B12967353 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 1211588-73-6

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Cat. No.: B12967353
CAS No.: 1211588-73-6
M. Wt: 148.16 g/mol
InChI Key: WJEFTGAHDHNERW-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues. This reaction is typically catalyzed by manganese triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is carried out in water at 25°C, yielding the desired product with high efficiency and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and mild reaction conditions, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different analogues, as mentioned in the preparation methods.

    Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .

Properties

CAS No.

1211588-73-6

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-amino-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C8H8N2O/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2,9H2

InChI Key

WJEFTGAHDHNERW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)N

Origin of Product

United States

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